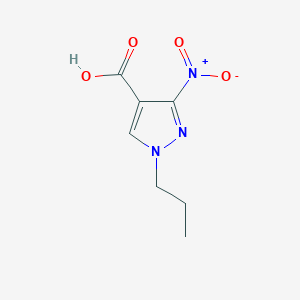
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It has a molecular weight of 157.09 . This compound is used as a building block for the synthesis of biologically active compounds .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates .Molecular Structure Analysis
The InChI code for 3-nitro-1H-pyrazole-4-carboxylic acid is 1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H, (H,5,6)(H,8,9) .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-nitro-1H-pyrazole-4-carboxylic acid include a molecular weight of 157.09 . More specific properties like melting point, boiling point, and density are not provided in the search results.作用機序
The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is its potential use in the treatment of inflammatory diseases and cancer. However, one limitation is the low yield of this compound using current synthesis methods.
将来の方向性
For 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid research include developing more efficient synthesis methods to increase the yield of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound could also be studied for its potential use as a pesticide or herbicide.
合成法
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with chloroacetyl chloride. Another method involves the reaction of 3-nitropropylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting hydrazone with ethyl chloroformate. The yield of this compound using these methods ranges from 20-50%.
科学的研究の応用
3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds, making it a potential alternative to traditional herbicides.
特性
IUPAC Name |
3-nitro-1-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIYUVXUWAOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
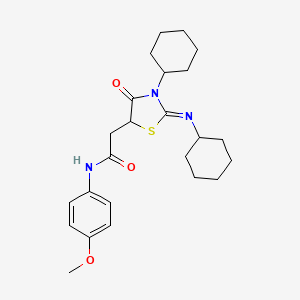
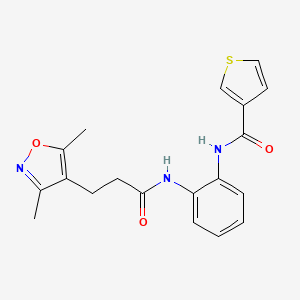

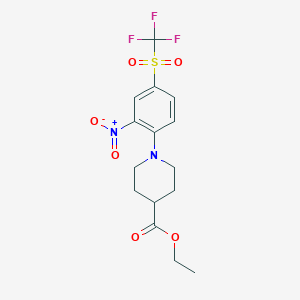
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
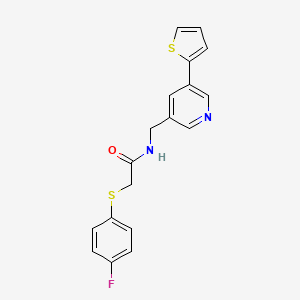
![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)
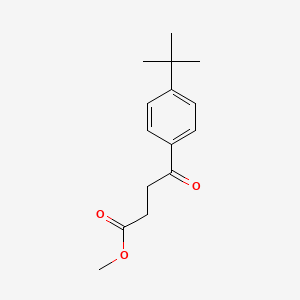
methanone](/img/structure/B2615514.png)